5-Fluoro-6-(trifluoromethyl)nicotinonitrile
Description
Properties
IUPAC Name |
5-fluoro-6-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F4N2/c8-5-1-4(2-12)3-13-6(5)7(9,10)11/h1,3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJJRYVCFVSJAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-fluoro-6-(trifluoromethyl)pyridine with a suitable nitrile source under controlled conditions . The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods
In industrial settings, the production of 5-Fluoro-6-(trifluoromethyl)nicotinonitrile may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated systems to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Hydrolysis to Nicotinic Acid Derivatives
The nitrile group undergoes acid-catalyzed hydrolysis to yield 5-fluoro-6-(trifluoromethyl)nicotinic acid. This reaction is performed by heating the nitrile in concentrated hydrochloric acid (10 N HCl) at 100°C for 3 hours . The crude product is neutralized, extracted, and purified via chromatography.
Key Reaction Conditions
| Parameter | Details |
|---|---|
| Reagent | 10 N HCl |
| Temperature | 100°C |
| Reaction Time | 3 hours |
| Workup | Neutralization, EtOAc extraction |
| Purification | Silica gel chromatography |
This method produces nicotinic acids in good yields, though exact yields for the fluoro derivative are not explicitly stated in the available literature . The electron-withdrawing trifluoromethyl and fluorine groups likely accelerate hydrolysis by polarizing the nitrile moiety.
Cycloaddition Reactions
The nitrile group can participate in [3+2]-cycloadditions with dipolarophiles like nitrile imines, as demonstrated in analogous systems . For example, hydrazonyl chlorides react with nitriles in dichloromethane (CH₂Cl₂) at room temperature using triethylamine (NEt₃) as a base. While not explicitly reported for this compound, similar reactivity is anticipated, yielding trifluoromethylated triazoles.
Proposed Cycloaddition Pathway
| Reactant | Conditions |
|---|---|
| Hydrazonyl chloride | CH₂Cl₂, NEt₃, 12 h, rt |
| Product | 5-Trifluoromethyl-1,2,4-triazole |
Reduction of the Nitrile Group
Scientific Research Applications
Medicinal Chemistry
Biological Activity
Research indicates that 5-Fluoro-6-(trifluoromethyl)nicotinonitrile exhibits significant biological activity. It has been studied for its potential as an anti-inflammatory agent and as a modulator of nicotinic acetylcholine receptors. The presence of fluorine atoms enhances its lipophilicity, which may improve bioavailability and receptor binding affinity . Notably, its interactions with nicotinic acetylcholine receptors suggest potential therapeutic applications in treating neurological disorders.
Synthetic Routes
Various synthetic methods have been developed to produce this compound, including nucleophilic substitution reactions and hydrolysis processes that yield the corresponding nicotinic acids. These synthetic pathways are crucial for facilitating further research into its biological properties and therapeutic potentials .
Agrochemical Applications
Pesticide Development
The compound is recognized as a valuable intermediate in the synthesis of agrochemicals, particularly pesticides. Its structural characteristics make it suitable for developing compounds that protect crops from pests. For instance, derivatives containing trifluoromethylpyridine have been successfully utilized in agrochemical products, enhancing their efficacy against various agricultural pests .
Case Studies and Research Findings
Several studies have documented the synthesis and application of this compound and its derivatives:
- Synthesis Efficiency : An efficient synthesis method was reported for producing 5-halo-6-trifluoromethylpyridine-3-carbonitriles, which can be hydrolyzed to yield nicotinic acids. This method demonstrates the compound's versatility as a building block in drug discovery and agrochemical development .
- Biological Assessments : Investigations into the interactions of this compound with biological targets have shown promising results, particularly concerning its modulation of neurotransmission pathways. This could lead to new treatments for conditions such as Alzheimer's disease and other cognitive disorders .
Mechanism of Action
The mechanism of action of 5-Fluoro-6-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The fluorine and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity to various targets. These interactions can influence biological processes and chemical reactions, making the compound valuable for research and development .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Electron-Withdrawing Groups: The -CF₃ group in all analogs enhances electrophilicity, facilitating nucleophilic aromatic substitution. However, the fluorine atom in this compound provides steric minimalism compared to bulkier groups like -OCH₃ or cyclopropyl . Halogen Comparison: Replacing fluorine with chlorine (e.g., 2-Chloro-6-(trifluoromethyl)nicotinonitrile) increases molecular weight by ~16.45 g/mol and may alter metabolic stability due to differences in bond dissociation energy .
Positional Isomerism: 6-Chloro-3-(trifluoromethyl)picolinonitrile (pyridine-2-carbonitrile) demonstrates how shifting substituents alters regioselectivity in reactions like Suzuki-Miyaura coupling .
Biological Activity
5-Fluoro-6-(trifluoromethyl)nicotinonitrile is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which are known to enhance lipophilicity and metabolic stability, thereby influencing its interaction with biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyridine ring substituted with a fluorine atom at the 5-position and a trifluoromethyl group at the 6-position, along with a nitrile group. The unique electronic properties conferred by these substituents play a crucial role in its biological activity.
The mechanism of action of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The presence of electronegative fluorine atoms can enhance binding affinity to target proteins, potentially leading to altered biological responses.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) indicating potent activity:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 |
| Escherichia coli | 62.5 |
| Klebsiella pneumoniae | 31.25 |
These findings suggest that the compound may inhibit protein synthesis and nucleic acid production in bacteria, contributing to its bactericidal effects .
Antitumor Activity
In vitro studies have shown that derivatives of this compound possess significant anticancer properties. For example, the compound has been tested against human colon adenocarcinoma cells (HT29), demonstrating cytotoxic effects comparable to established chemotherapeutics. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .
Case Study 1: Antibacterial Efficacy
A recent investigation evaluated the antibacterial efficacy of this compound against multidrug-resistant strains. The study concluded that this compound could serve as a lead structure for developing new antibiotics due to its ability to overcome resistance mechanisms observed in common pathogens.
Case Study 2: Anticancer Potential
Another study explored the anticancer potential of this compound in combination with other chemotherapeutic agents. Results indicated enhanced efficacy when used in conjunction with traditional drugs, suggesting that it may sensitize cancer cells to treatment and reduce necessary dosages of existing therapies.
Q & A
Advanced Research Question
- GC-MS : Detects volatile byproducts (e.g., unreacted trifluoroacetyl intermediates) with detection limits <0.1% .
- ICP-OES : Monitors heavy metal residues (e.g., Pd from catalytic steps) .
- HPLC-UV/ELSD : Quantifies non-volatile impurities using gradient elution (e.g., 0.1% TFA in water/acetonitrile) .
How do solvent polarity and temperature affect cyclization kinetics in nicotinonitrile synthesis?
Advanced Research Question
Polar aprotic solvents (DMF, DMSO) accelerate cyclization via stabilization of transition states, while elevated temperatures (80–100°C) reduce activation energy. For example, cyclization of 2-amino-4-chlorophenyl derivatives in DMF at 90°C achieved 95% conversion in 2 hours vs. 60% in THF . Kinetic studies using Arrhenius plots can model these effects.
What computational tools predict the bioactivity of derivatives?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
